molecular formula C16H15N3O B2472653 1-(1-methyl-1H-indol-3-yl)-3-phenylurea CAS No. 899947-26-3

1-(1-methyl-1H-indol-3-yl)-3-phenylurea

Cat. No.: B2472653
CAS No.: 899947-26-3
M. Wt: 265.316
InChI Key: JKEZWDSRCFULNJ-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-indol-3-yl)-3-phenylurea is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the nitrogen atom and a phenylurea moiety at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-phenylurea typically involves the reaction of 1-methylindole with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be represented as follows:

1-methylindole+phenyl isocyanateThis compound\text{1-methylindole} + \text{phenyl isocyanate} \rightarrow \text{this compound} 1-methylindole+phenyl isocyanate→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(1-methyl-1H-indol-3-yl)-3-phenylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-phenylurea involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylurea moiety can enhance the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carboxaldehyde: Another indole derivative with a different functional group at the 3-position.

    1-phenyl-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of a urea moiety.

    1-(1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)urea: A derivative with a methoxy-substituted phenyl group.

Uniqueness

1-(1-methyl-1H-indol-3-yl)-3-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the indole ring and the phenylurea moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-methylindol-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h2-11H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEZWDSRCFULNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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